Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZKLAZOURAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can be achieved through a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane framework. This method involves the use of metal-free, mild, and operationally simple conditions to achieve good to excellent yields with high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, reaction optimization, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound functions as a nucleophile and a base, participating in various chemical reactions that modify its structure and activity . The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-azabicyclo[2.2.2]octane scaffold is versatile, with modifications at position 6 significantly altering chemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Functional Group Reactivity: The aminomethyl group in the target compound offers nucleophilic and hydrogen-bonding capabilities, making it suitable for coupling reactions in drug discovery . In contrast, the cyano group in its analog (CAS 1909314-11-9) enhances electrophilicity, enabling click chemistry or nitrile hydrolysis . The oxo substituent (CAS 3885-76-5) introduces a ketone, useful for condensation reactions or as a hydrogen-bond acceptor .
Steric and Solubility Profiles :
- The tert-butyl ester (CAS 1099570-32-7) increases steric bulk and lipophilicity, favoring membrane permeability in bioactive molecules . The methyl ester in the target compound balances solubility and metabolic stability .
- The hydrochloride salt (CAS 1909326-75-5) improves aqueous solubility, critical for formulation in preclinical studies .
Applications: Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate is explicitly cited for agrochemical and pharmaceutical synthesis due to its nitrile group’s versatility . The hydroxymethyl derivative (CAS 1099570-32-7) serves as a precursor for functionalization via oxidation or esterification .
Table 2: Predicted Physical Properties
| Compound (Adduct) | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ (Target compound) | 199.14411 | 140.4 |
| [M+Na]+ (Target compound) | 221.12605 | 148.5 |
| [M+H]+ (Cyano analog, CAS 1909314-11-9) | 195.113* | N/A |
*Data for the cyano analog’s CCS is unavailable, but its lower molecular weight suggests smaller CCS values compared to the target compound .
Research Findings and Limitations
- Synthetic Utility : The rigid bicyclic scaffold of the target compound enhances conformational restraint, improving binding affinity in receptor-targeted drug candidates .
- Stability: While the cyano analog (CAS 1909314-11-9) requires storage at ≤ -20°C to prevent decomposition , the target compound’s aminomethyl group may necessitate inert-atmosphere handling to avoid oxidation .
- Gaps in Data : Pharmacokinetic and toxicity profiles for these compounds are largely unreported, highlighting a need for further preclinical studies .
Biological Activity
Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, also known as methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, is a compound with significant biological activity, particularly as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H16N2O2
- SMILES Notation : COC(=O)N1CC2CCC1C(C2)N
- InChI Key : ZNARIJZRRURANQ-UHFFFAOYSA-N
The compound features a bicyclic structure that contributes to its biological activity. The presence of the amino group and the carboxylate moiety are crucial for its interaction with biological targets.
Research has indicated that this compound acts primarily as an inhibitor of ELOVL6 , an enzyme involved in the elongation of fatty acids. By inhibiting this enzyme, the compound can potentially alter lipid metabolism, which may have implications in various metabolic disorders.
ELOVL6 Inhibition
A study published in 2009 synthesized a series of novel 2-azabicyclo[2.2.2]octane derivatives, including this compound, and evaluated their effectiveness as ELOVL6 inhibitors. The results demonstrated that certain derivatives exhibited potent and selective inhibition of ELOVL6, suggesting potential therapeutic applications in conditions related to lipid metabolism disorders such as obesity and diabetes .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays indicated that this compound effectively reduced the activity of ELOVL6 in mammalian cell lines, leading to a decrease in long-chain fatty acid synthesis. These findings suggest that the compound could be a valuable tool for studying lipid metabolism and its associated disorders.
Potential Therapeutic Applications
Given its role as an ELOVL6 inhibitor, this compound may have therapeutic potential in:
- Obesity Management : By modulating fatty acid elongation pathways, it could help manage body weight and fat distribution.
- Diabetes Treatment : Altering lipid metabolism may improve insulin sensitivity and overall metabolic health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
